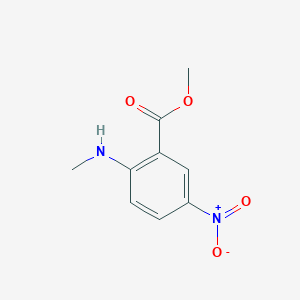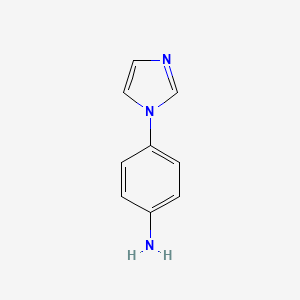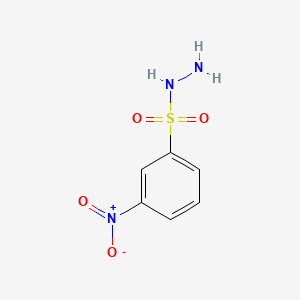
5-Allyl-2,4,6-trichloropyrimidine
Overview
Description
5-Allyl-2,4,6-trichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and an allyl group at position 5. It is used in various chemical reactions and has applications in scientific research due to its unique structural properties.
Mechanism of Action
Target of Action
5-Allyl-2,4,6-trichloropyrimidine is a versatile chemical compound widely used in scientific research due to its diverse applications . .
Mode of Action
The mode of action of this compound is primarily through nucleophilic substitution reactions . The nucleophilic attack of nucleophiles takes place at the C-4 position of 2,4,5,6-tetrachloropyrimidine (TCP), a precursor of this compound . This reaction leads to the synthesis of novel derivatives of the compound .
Biochemical Pathways
It’s known that pyrimidine-containing compounds, which include this compound, are basic skeletons of numerous natural products and biologically active compounds . They are involved in a wide range of pharmacological applications .
Pharmacokinetics
The compound’s molecular weight is 22349 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Pyrimidine-containing compounds have been shown to possess antibacterial, antifungal, antihypertensive, antimalarial, antiprotozoal, anti-inflammatory, and antineoplastic effects . They also act as pesticides, herbicides, and plant growth regulators .
Biochemical Analysis
Biochemical Properties
5-Allyl-2,4,6-trichloropyrimidine is known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. It has been reported to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways . Additionally, this compound interacts with nucleophilic aromatic substitution processes, reflecting the activating effect of ring nitrogen and the steric influences of the chlorine atom . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in medicinal chemistry.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to suppress nitric oxide (NO) generation in mouse peritoneal cells, indicating its potential anti-inflammatory properties . Furthermore, this compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cellular function and health.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects through binding interactions with specific enzymes and proteins, leading to inhibition or activation of their functions. For example, this compound has been reported to inhibit COX-2 activity, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound’s interactions with nucleophilic aromatic substitution processes further elucidate its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to changes in its efficacy and impact on cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and overall health . At high doses, this compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization within different cellular compartments and its overall distribution within tissues, affecting its efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2,4,6-trichloropyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of barbituric acid with phosphorus oxytrichloride, which acts as a chlorinating agent. This reaction yields 2,4,6-trichloropyrimidine, which can then be further functionalized to introduce the allyl group at position 5 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination step is carefully controlled to avoid over-chlorination and to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-2,4,6-trichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The allyl group can undergo oxidation to form epoxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, palladium catalysts, and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid and reducing agents like hydrogen gas in the presence of palladium on carbon are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include epoxides and saturated derivatives of the allyl group.
Scientific Research Applications
5-Allyl-2,4,6-trichloropyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the allyl group at position 5 and is used as a precursor in the synthesis of 5-Allyl-2,4,6-trichloropyrimidine.
5-Methyl-2,4,6-trichloropyrimidine: Similar structure but with a methyl group instead of an allyl group at position 5.
Uniqueness
This compound is unique due to the presence of the allyl group, which imparts different chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4,6-trichloro-5-prop-2-enylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZJYKGHXZIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(N=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293815 | |
| Record name | 5-allyl-2,4,6-trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10182-68-0 | |
| Record name | Pyrimidine,4,6-trichloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-allyl-2,4,6-trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 5-allyl-2,4,6-trichloropyrimidine in the synthesis of pyrimido[b]azepines?
A1: this compound serves as a crucial starting material in the efficient multi-step synthesis of pyrimido[b]azepines. The incorporated allyl group enables a key ring-closing metathesis (RCM) reaction, leading to the formation of the seven-membered azepine ring fused to the pyrimidine core []. This approach provides access to a diverse range of pyrimido[b]azepine derivatives by modifying the substituents on the pyrimidine ring or introducing variations in the RCM reaction conditions.
Q2: How is the structure of a key intermediate in this synthesis process confirmed?
A2: The absolute configuration of a critical pyrimido[4,5-b]azepine intermediate formed during this synthetic route was determined using X-ray crystal structure analysis []. This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, confirming the successful formation of the desired ring system and providing valuable insights into its structural features.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)



![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)


![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)
